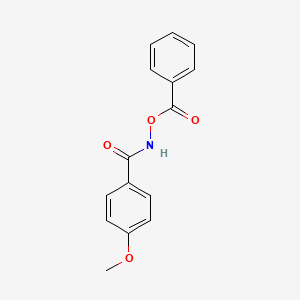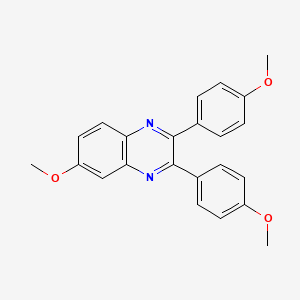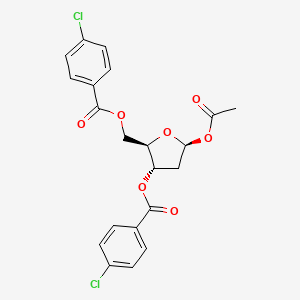
2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate) is a synthetic organic compound with the molecular formula C21H18Cl2O7 and a molecular weight of 453.27 g/mol . This compound is characterized by its complex structure, which includes a pentofuranose ring substituted with acetate and chlorobenzoate groups. It is primarily used in chemical research and has various applications in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate) typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting pentofuranose are protected using suitable protecting groups such as acetates.
Introduction of Chlorobenzoate Groups: The protected intermediate is then reacted with 4-chlorobenzoic acid or its derivatives under esterification conditions to introduce the chlorobenzoate groups at the 3 and 5 positions.
Deprotection: The final step involves the removal of the protecting groups to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Substitution Reactions: The chlorobenzoate groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include deprotected sugars, substituted benzoates, and various oxidized or reduced derivatives.
Applications De Recherche Scientifique
2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate) involves its interaction with specific molecular targets and pathways. The acetate and chlorobenzoate groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-O-Acetyl-2-deoxy-3,5-di-O-(4-methylbenzoyl)-beta-D-erythropentofuranose: Similar structure with methylbenzoate groups instead of chlorobenzoate.
2-Deoxy-D-erythro-pentofuranose 1-acetate 3,5-bis(4-methoxybenzoate): Contains methoxybenzoate groups instead of chlorobenzoate.
2-Deoxy-D-erythro-pentofuranose 1-acetate 3,5-bis(4-bromobenzoate): Features bromobenzoate groups instead of chlorobenzoate.
Uniqueness
The uniqueness of 2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate) lies in its specific substitution pattern and the presence of chlorobenzoate groups, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C21H18Cl2O7 |
|---|---|
Poids moléculaire |
453.3 g/mol |
Nom IUPAC |
[(2R,3S,5S)-5-acetyloxy-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C21H18Cl2O7/c1-12(24)28-19-10-17(30-21(26)14-4-8-16(23)9-5-14)18(29-19)11-27-20(25)13-2-6-15(22)7-3-13/h2-9,17-19H,10-11H2,1H3/t17-,18+,19+/m0/s1 |
Clé InChI |
XHRJNOXRTTZFEQ-IPMKNSEASA-N |
SMILES isomérique |
CC(=O)O[C@H]1C[C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC(=O)OC1CC(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1'S,2'S,3'S,10b'R)-3'-(2-chlorobenzoyl)-2'-(4-isopropoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14130597.png)
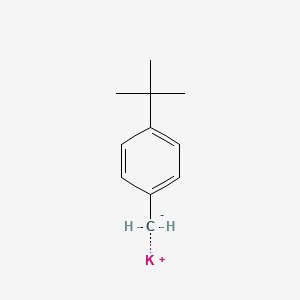
![N-(2-Fluorophenyl)-N-[4-(hydroxymethyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14130613.png)

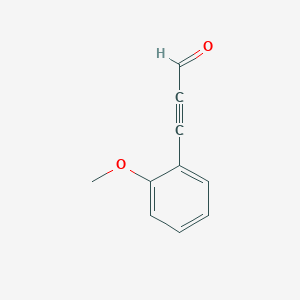
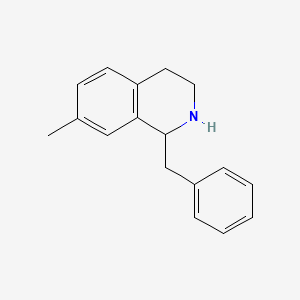
![2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B14130662.png)
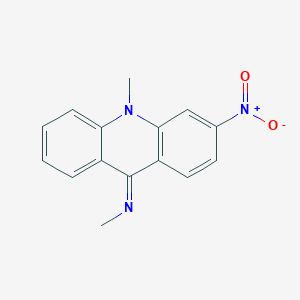
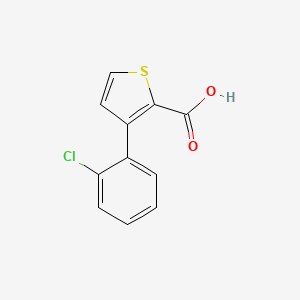
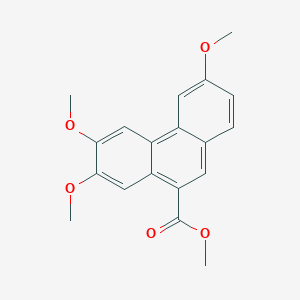
![1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B14130693.png)
